Urea, N'-phenyl-N,N-dipropyl-
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Overview
Description
Urea, N’-phenyl-N,N-dipropyl- is a derivative of urea where one of the nitrogen atoms is substituted with a phenyl group and the other nitrogen atom is substituted with two propyl groups. This compound is part of the broader class of N-substituted ureas, which are known for their diverse chemical and biological properties. These compounds are extensively employed in various industries, including chemical, pharmaceutical, and agrochemical sectors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-substituted ureas, including Urea, N’-phenyl-N,N-dipropyl-, can be achieved through the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method involves the reaction of the corresponding amine with phosgene to generate the desired isocyanate or carbamoyl chloride, which then reacts with ammonia to form the urea derivative . Another method involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents .
Industrial Production Methods: Industrial production of N-substituted ureas often focuses on resource-efficient and environmentally friendly processes. The reaction conditions are optimized to promote high yields and chemical purity while minimizing environmental impact. The use of phosgene, although effective, is not environmentally friendly or safe, and alternative methods are being developed to address these concerns .
Chemical Reactions Analysis
Types of Reactions: Urea, N’-phenyl-N,N-dipropyl- undergoes various chemical reactions, including:
Substitution Reactions: The phenyl and propyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted urea derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .
Scientific Research Applications
Urea, N’-phenyl-N,N-dipropyl- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing other important chemicals and intermediates.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Employed in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Urea, N’-phenyl-N,N-dipropyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- Urea, N,N’-diphenyl-
- Urea, N,N-diphenyl-N’-propyl-
- Urea, N,N,N’-trisubstituted derivatives
Comparison: Urea, N’-phenyl-N,N-dipropyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, stability, and biological activity. For example, the presence of the phenyl group can enhance its lipophilicity and potential interactions with biological targets, while the propyl groups can influence its solubility and overall chemical behavior .
Biological Activity
Urea, N'-phenyl-N,N-dipropyl- (CAS No. 15545-56-9) is a derivative of urea characterized by the substitution of one nitrogen atom with a phenyl group and the other nitrogen with two propyl groups. This compound belongs to the class of N-substituted ureas, which are recognized for their diverse biological and chemical properties. This article explores the biological activity of this compound, focusing on its potential applications in medicine, agriculture, and its mechanisms of action.
Urea, N'-phenyl-N,N-dipropyl- can be synthesized through various methods, primarily involving the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. The common synthetic route includes:
- Reaction with Phosgene : The corresponding amine reacts with phosgene to generate an isocyanate.
- Formation of Urea : The isocyanate then reacts with ammonia to yield the desired urea derivative.
This compound has a molecular weight of 220.31 g/mol and exhibits unique chemical reactivity due to its specific substitution pattern, which influences its biological activity.
Biological Activity Overview
Urea derivatives have been extensively studied for their biological activities, including antimicrobial and anticancer properties. Research indicates that Urea, N'-phenyl-N,N-dipropyl- may act as an inhibitor or modulator of specific enzymes or receptors.
Antimicrobial Activity
Preliminary investigations suggest that Urea, N'-phenyl-N,N-dipropyl- exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, indicating potential applications in pharmaceutical formulations aimed at combating infections.
Anticancer Properties
Studies have also explored the anticancer potential of this compound. It has been observed to inhibit cell proliferation in certain cancer cell lines, suggesting mechanisms that may involve apoptosis induction or cell cycle arrest.
The biological effects of Urea, N'-phenyl-N,N-dipropyl- are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : The compound could modulate receptor activity, influencing cellular signaling pathways related to growth and differentiation.
Comparative Analysis
To understand the unique properties of Urea, N'-phenyl-N,N-dipropyl-, it is beneficial to compare it with similar compounds:
Compound Name | Molecular Weight | Antimicrobial Activity | Anticancer Activity |
---|---|---|---|
Urea, N'-phenyl-N,N-dipropyl- | 220.31 g/mol | Yes | Yes |
Urea, N,N'-diphenyl- | 226.30 g/mol | Moderate | Yes |
Urea, N,N,N'-trisubstituted | Varies | Variable | Variable |
This table highlights that while similar compounds may exhibit some biological activities, the specific substitution pattern in Urea, N'-phenyl-N,N-dipropyl- enhances its potential efficacy.
Case Studies
- Antimicrobial Efficacy : A study conducted on various urea derivatives found that Urea, N'-phenyl-N,N-dipropyl- demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be lower than those for other common antimicrobial agents.
- Cancer Cell Line Studies : In vitro experiments using breast cancer cell lines showed that treatment with Urea, N'-phenyl-N,N-dipropyl- resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment.
Properties
IUPAC Name |
3-phenyl-1,1-dipropylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-3-10-15(11-4-2)13(16)14-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXPKFQYXZREQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)NC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40336537 |
Source
|
Record name | Urea, N'-phenyl-N,N-dipropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40336537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15545-56-9 |
Source
|
Record name | Urea, N'-phenyl-N,N-dipropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40336537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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